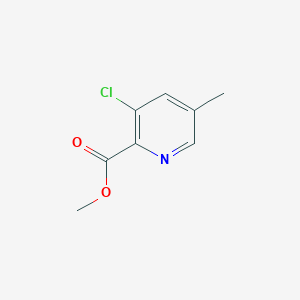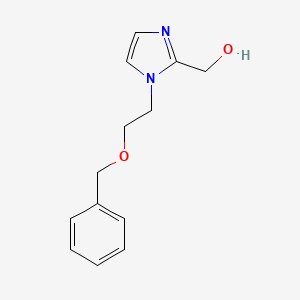
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: is an organic compound that features both an imidazole ring and a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol typically involves the reaction of benzyloxyethyl halides with imidazole derivatives under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products
Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Applications De Recherche Scientifique
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its imidazole moiety.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol is primarily related to its ability to interact with biological targets through its imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in biological systems . This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .
Comparaison Avec Des Composés Similaires
(1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)methanol: can be compared with other imidazole derivatives such as:
- (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)ethanol
- (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)propane
- (1-(2-(Benzyloxy)ethyl)-1H-imidazol-2-yl)butane
These compounds share similar structural features but differ in the length of the alkyl chain attached to the imidazole ring. The uniqueness of This compound lies in its specific combination of the benzyloxy group and the imidazole ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
[1-(2-phenylmethoxyethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c16-10-13-14-6-7-15(13)8-9-17-11-12-4-2-1-3-5-12/h1-7,16H,8-11H2 |
Clé InChI |
IUHLKLXCTVBJMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCN2C=CN=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


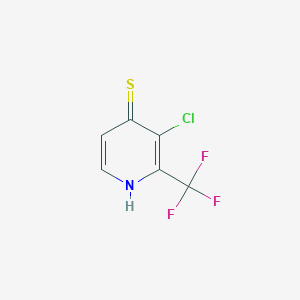
![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
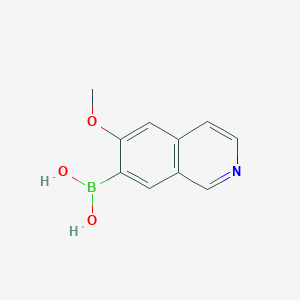
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)
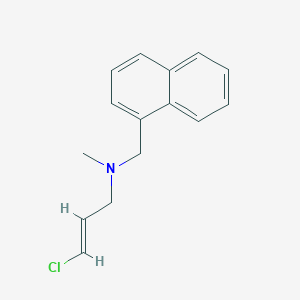
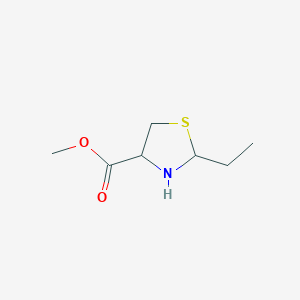
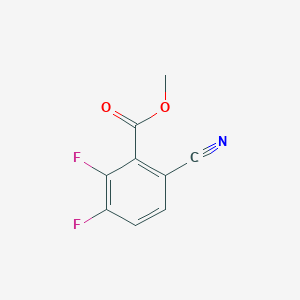
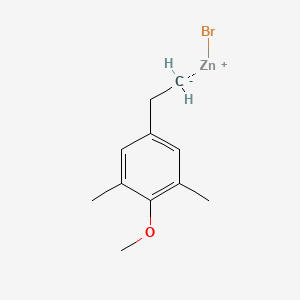
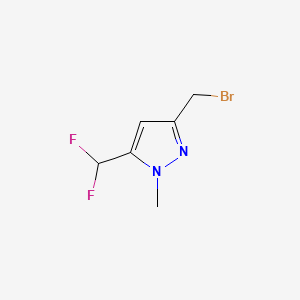
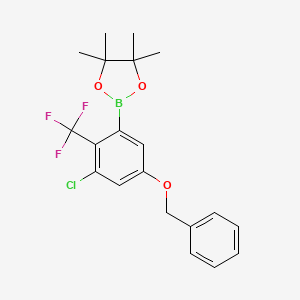
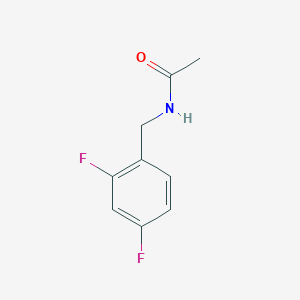
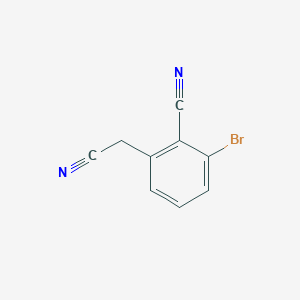
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
